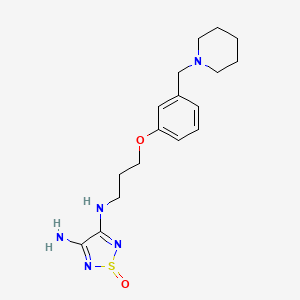
5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate
Übersicht
Beschreibung
KT 1 ist eine Verbindung, die für ihre signifikanten Auswirkungen auf kardiovaskuläre Parameter bekannt ist. Es wurde beobachtet, dass es den Aortendruck, den Nierenblutfluss, den diastolischen Enddruck des linken Ventrikels und die Widerstände der gesamten peripheren, vertebralen, koronaren und renalen Gefäße senkt. Zusätzlich erhöht es den Aortenblutfluss, den Vertebralenblutfluss und den Koronarblutfluss .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von KT 1 beinhaltet mehrere Synthesewege. Eine gängige Methode umfasst die Verwendung von carbonylhaltigen kovalenten organischen Gerüsten. Diese Gerüste werden durch die Reaktion von Aminogruppen mit doppelt gebundenen Sauerstoffatomen synthetisiert, die an das gleiche Kohlenstoffgerüst gebunden sind . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von KT 1 beinhaltet oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung umfassen, um das Endprodukt in einer Form zu erhalten, die für verschiedene Anwendungen geeignet ist.
Chemische Reaktionsanalyse
Arten von Reaktionen
KT 1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: KT 1 kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können KT 1 in verschiedene reduzierte Formen umwandeln.
Substitution: KT 1 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann.
Wissenschaftliche Forschungsanwendungen
KT 1 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Für seine Auswirkungen auf biologische Systeme untersucht, insbesondere in der kardiovaskulären Forschung.
Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung von Herzkreislauferkrankungen untersucht.
Industrie: In der Produktion von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von KT 1 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es ist bekannt, dass es kardiovaskuläre Parameter beeinflusst, indem es die Aktivität von Enzymen und Rezeptoren moduliert, die an der Regulierung des Blutflusses und des Blutdrucks beteiligt sind. Die genauen molekularen Ziele und Signalwege werden noch untersucht, aber es wird vermutet, dass sie die Modulation von Stickstoffoxid-Signalwegen und Calciumkanälen beinhalten .
Analyse Chemischer Reaktionen
Types of Reactions
KT 1 undergoes several types of chemical reactions, including:
Oxidation: KT 1 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert KT 1 into different reduced forms.
Substitution: KT 1 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
KT 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in cardiovascular research.
Medicine: Investigated for potential therapeutic applications in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of KT 1 involves its interaction with specific molecular targets and pathways. It is known to affect cardiovascular parameters by modulating the activity of enzymes and receptors involved in blood flow and pressure regulation. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of nitric oxide pathways and calcium channels .
Vergleich Mit ähnlichen Verbindungen
KT 1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
KT 2: Eine weitere Verbindung mit ähnlichen kardiovaskulären Wirkungen, aber unterschiedlicher molekularer Struktur.
KT 3: Bekannt für seine Auswirkungen auf den Nierenblutfluss und die Blutdruckregulation.
KT 4: Eine Verbindung mit breiteren Anwendungen in der kardiovaskulären und renalen Forschung.
KT 1 ist einzigartig aufgrund seiner spezifischen Auswirkungen auf den Aortendruck und den Blutfluss, was es zu einer wertvollen Verbindung für gezielte kardiovaskuläre Forschung macht .
Eigenschaften
CAS-Nummer |
47487-05-8 |
|---|---|
Molekularformel |
C16H22N4O6 |
Molekulargewicht |
366.37 g/mol |
IUPAC-Name |
5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C16H22N4O6/c1-23-12-9-11-13(15(25-3)14(12)24-2)18-10-19-16(11)17-7-5-4-6-8-26-20(21)22/h9-10H,4-8H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
XEMQGFBCRICHHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |
Aussehen |
Solid powder |
| 47487-05-8 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate KT 1 KT-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


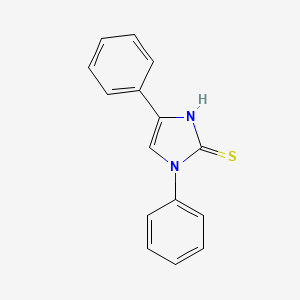




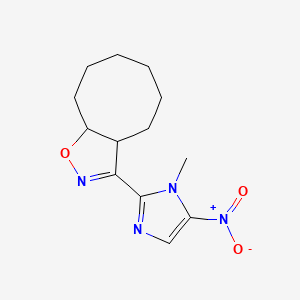
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
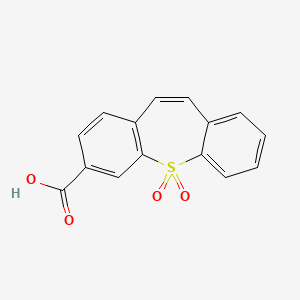
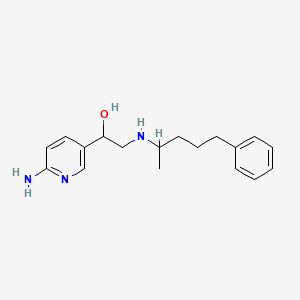
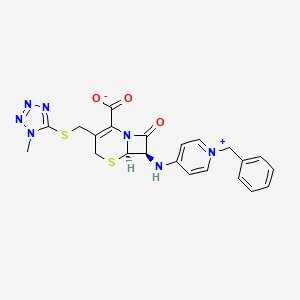
![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)
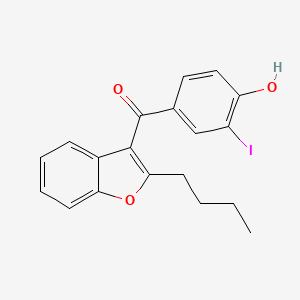
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
